![molecular formula C9H13N3O2 B5605630 N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-beta-alanine](/img/structure/B5605630.png)
N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-beta-alanine
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Description
Synthesis Analysis
The synthesis of related β-dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives involves the conjugate addition of nitrogen-based nucleophiles (such as cyclic and acyclic secondary amines, imidazole, and pyrazole) to methyl 2-acetamidoacrylate under iron(III) chloride catalysis (Pérez & Pleixats, 1995). This method highlights the foundational approaches in synthesizing complex amino acid derivatives that could be related to the synthesis of N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-beta-alanine.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as copper(II) complexes with reduced Schiff base ligands from amino acids, has been characterized revealing the coordination and structural details of these complexes (Koh et al., 1996). These studies provide insight into the molecular arrangements that could be present in our compound of interest.
Chemical Reactions and Properties
Research on pyrrole-imidazole (Py-Im) polyamides indicates that the linker between polyamide units significantly affects their cellular permeability, which is crucial for understanding the chemical reactivity and properties of related compounds (Liu & Kodadek, 2009). Such findings can be extrapolated to understand the chemical behavior of this compound in biological settings.
Physical Properties Analysis
The physical properties of heterocyclic compounds, including those related to this compound, are often determined by their molecular structure and the nature of their substituents. For instance, the synthesis and evaluation of heterocyclic alanines as fluorimetric chemosensors for different anions and metal cations highlight the role of molecular design in defining their physical properties (Esteves et al., 2018).
Chemical Properties Analysis
The chemical properties of compounds like this compound can be explored through the study of their reactivity, such as the formation of stable N-heterocyclic carbenes from imidazo[1,5-a]pyridine skeletons (Alcarazo et al., 2005). These insights into the formation and stability of novel carbenes provide valuable information on the chemical versatility and properties of our compound of interest.
Safety and Hazards
The safety information available for this compound indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)3-4-10-7-6-12-5-1-2-8(12)11-7/h6,10H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKPPPNKGLYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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